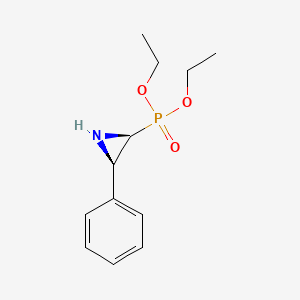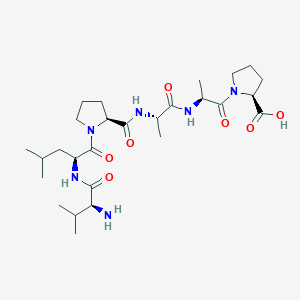
L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl- is a peptide compound composed of the amino acids L-proline, L-valine, L-leucine, L-proline, L-alanine, and L-alanine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biology, and chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Modifying specific amino acid residues, such as converting L-proline to hydroxyproline.
Substitution: Replacing one amino acid with another to study structure-activity relationships.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids or bases under elevated temperatures.
Oxidation: Often involves reagents like hydrogen peroxide or specific oxidizing enzymes.
Substitution: Achieved through site-directed mutagenesis or chemical synthesis techniques.
Major Products Formed
Hydrolysis: Produces individual amino acids.
Oxidation: Yields modified amino acids such as hydroxyproline.
Substitution: Results in peptides with altered sequences and potentially different biological activities.
科学的研究の応用
L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl- has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors or antimicrobial agents.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
作用機序
The mechanism of action of L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl- depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.
類似化合物との比較
Similar Compounds
L-Proline, L-valyl-L-valyl-L-proline: Another peptide with similar amino acid composition but different sequence.
L-Proline, L-alanyl-L-alanyl-L-valyl-L-alanyl-L-leucyl-L-leucyl-L-prolyl-L-alanyl-L-valyl-L-leucyl-L-leucyl-L-alanyl-L-leucyl-L-leucyl-L: A longer peptide with a more complex sequence.
Uniqueness
L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl- is unique due to its specific sequence, which can confer distinct biological activities and properties. Its combination of amino acids may result in unique structural features and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
506415-80-1 |
|---|---|
分子式 |
C27H46N6O7 |
分子量 |
566.7 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H46N6O7/c1-14(2)13-18(31-24(36)21(28)15(3)4)26(38)32-11-7-9-19(32)23(35)29-16(5)22(34)30-17(6)25(37)33-12-8-10-20(33)27(39)40/h14-21H,7-13,28H2,1-6H3,(H,29,35)(H,30,34)(H,31,36)(H,39,40)/t16-,17-,18-,19-,20-,21-/m0/s1 |
InChIキー |
OPZRCNCMCWKJCD-PXQJOHHUSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |
正規SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)O)NC(=O)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one](/img/structure/B14247567.png)

![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)
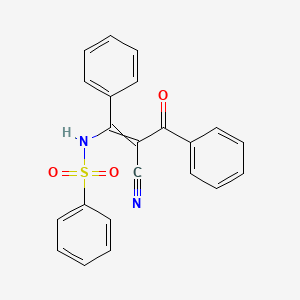
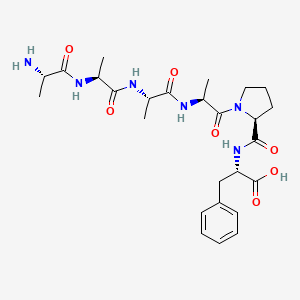
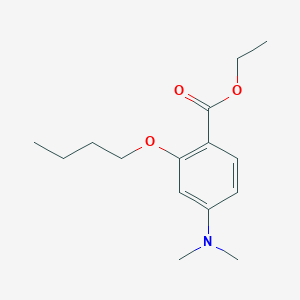
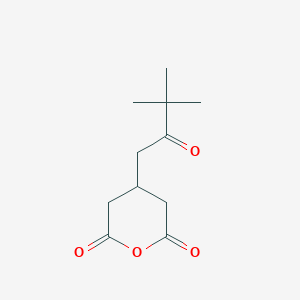
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid](/img/structure/B14247603.png)
![5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one](/img/structure/B14247608.png)
![Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)-](/img/structure/B14247615.png)
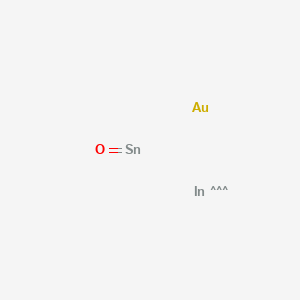
![(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide](/img/structure/B14247623.png)

